2,3-Dimethyl-2'-piperidinomethyl benzophenone
Description
2,3-Dimethyl-2'-piperidinomethyl benzophenone (CAS: 898773-21-2, Molecular Formula: C₂₁H₂₅NO) is a benzophenone derivative featuring two methyl groups at the 2- and 3-positions of one aromatic ring and a piperidinomethyl group at the 2'-position of the second aromatic ring . This compound is of interest in medicinal chemistry and materials science due to its structural versatility.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-9-8-12-19(17(16)2)21(23)20-11-5-4-10-18(20)15-22-13-6-3-7-14-22/h4-5,8-12H,3,6-7,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIQFZOYPAYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643593 | |
| Record name | (2,3-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-21-2 | |
| Record name | (2,3-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2’-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of nucleophiles under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3-Dimethyl-2’-piperidinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Functional Group Variations
Positional Isomers
- 2,4-Dimethyl-2'-piperidinomethyl benzophenone (CAS: 898773-24-5, C₂₁H₂₅NO): Shifts the methyl group from the 3- to 4-position.
- 3,5-Dichloro-2'-piperidinomethyl benzophenone (CAS: 898773-73-4, C₂₁H₂₂Cl₂NO): Chlorine atoms at the 3- and 5-positions increase electronegativity and lipophilicity, which may enhance membrane permeability in biological systems .
Piperidine vs. Piperazine Derivatives
- 3'-Methyl-2-(4-methylpiperazinomethyl) benzophenone (CAS: Not provided, C₂₂H₂₇N₂O): Replacing piperidine with a piperazine ring introduces an additional nitrogen atom, increasing basicity and solubility in acidic environments .
Carbethoxy Derivatives
- 2-Carboethoxy-2'-piperidinomethyl benzophenone (CAS: 898751-92-3, C₂₂H₂₅NO₃): The addition of a carboethoxy group (-COOEt) introduces ester functionality, which can serve as a prodrug moiety or hydrolyze to a carboxylic acid in vivo .
Antibacterial Activity
- Benzophenone vs. Diphenyl Derivatives: Benzophenone derivatives (e.g., A8–10 in ) exhibit moderate antibacterial activity (MIC: 8–32 µg/mL against Staphylococcus aureus), whereas diphenyl-substituted analogues (e.g., A11–15) show significantly enhanced potency (MIC: 0.5–8 µg/mL). This is attributed to increased hydrophobicity and improved membrane interaction .
- Halogenated Derivatives: Chlorinated variants (e.g., 3,5-dichloro-2'-piperidinomethyl benzophenone) may exhibit enhanced activity due to electron-withdrawing effects stabilizing drug-target interactions .
Calcium Channel Modulation
- CAI (Carboxyamido-triazole with halogenated benzophenone tail): CAI inhibits receptor-operated calcium influx (IC₅₀: ~1 µM) and reduces tumor cell proliferation. Removal of the benzophenone tail (Group II compounds) abolishes activity, highlighting its critical role in signal transduction .
Cannabinoid Receptor Affinity
- Piperidinyl Dihydrobenzofuran Derivatives (e.g., Compounds 30–34 in ): These compounds, structurally analogous to 2,3-dimethyl-2'-piperidinomethyl benzophenone, act as selective CB2 receptor agonists (EC₅₀: <100 nM). Substitutions like 4-chlorobenzyl (Compound 30) or pyridylmethyl (Compound 32) modulate receptor selectivity and metabolic stability .
Photophysical and Material Properties
- Benzophenone vs.
- Cross-Linking Applications: Benzophenone derivatives (e.g., BBPIA in ) are used in photoaffinity labeling due to their UV-induced radical formation, enabling covalent binding to target proteins .
Data Tables
Key Research Findings and Contradictions
- Antibacterial Activity: While benzophenone derivatives generally show moderate activity, diphenyl-substituted analogues (e.g., A11–15) outperform them by >32-fold, suggesting steric and hydrophobic optimizations are critical .
- Structural Misassignments: Natural benzophenones like selagibenzophenone B () have faced structural revision, emphasizing the need for synthetic validation when comparing activities .
Biological Activity
2,3-Dimethyl-2'-piperidinomethyl benzophenone (CAS No. 898773-21-2) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmacology and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Key Mechanisms
- Protein Binding : The compound interacts with various proteins, potentially affecting their function and stability.
- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound has been studied for its effects on various receptors, including opioid receptors, where it exhibits antagonist properties.
Biological Activity
The biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Cytotoxicity : Research has shown that this compound can exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Endocrine Disruption : Similar compounds have been associated with endocrine disruption; thus, studies are warranted to evaluate the safety profile of this compound in environmental contexts .
Toxicity Profiles
The toxicity of this compound has not been extensively documented; however, related compounds such as benzophenone have shown significant toxicity in animal studies. For instance, studies reported liver and kidney damage in rodent models exposed to high doses of benzophenone .
Toxicity Studies
A summary of relevant toxicity studies is provided below:
| Study Reference | Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Rats | 0, 10, 100, 500 | Liver hypertrophy; kidney damage | |
| Fish | Varies | Endocrine disruption; mortality |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms.
Comparison with Similar Compounds
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,3-Dimethylbenzophenone | Lacks piperidinomethyl group | Different reactivity |
| 4-Methylpiperazinomethyl benzophenone | Similar structure but different substitution | Variations in potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
